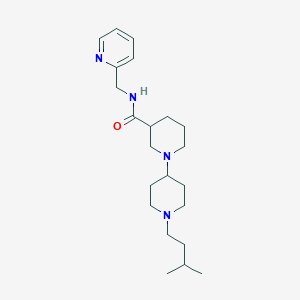
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as TADA, is a compound that has been recently developed and has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes. It has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential as a radioprotective agent in cancer treatment. Additionally, 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide could be further developed as a potential therapeutic agent for various diseases, including cancer and inflammatory diseases.
In conclusion, 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide can be synthesized by the reaction between 2-(5-amino-1H-tetrazol-1-yl)acetic acid and 2-hydroxy-3,5-dinitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions and the product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been found to have potential in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(5-amino-1H-tetrazol-1-yl)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide was found to inhibit the proliferation of cancer cells by inducing apoptosis. It has also been found to have potential as a radioprotective agent.
Propriétés
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N9O6/c11-10-14-15-16-17(10)4-8(20)13-12-3-5-1-6(18(22)23)2-7(9(5)21)19(24)25/h1-3,21H,4H2,(H,13,20)(H2,11,14,16)/b12-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVOSMUTXZVEU-KGVSQERTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CN2C(=NN=N2)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CN2C(=NN=N2)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N9O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)

![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,3-dihydro-1H-inden-1-yl)benzamide](/img/structure/B6008361.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)


![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6008409.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone](/img/structure/B6008426.png)
![(3,5-dimethoxyphenyl)[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B6008432.png)
![2-phenyl-7-[3-(1H-tetrazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008441.png)